5-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound is a complex heterocyclic molecule featuring a fused pyrrolo-triazole-dione core substituted with a 4-chlorophenyl group at position 5 and a 3-methoxyphenylmethyl group at position 1.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-[(3-methoxyphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-26-14-4-2-3-11(9-14)10-22-16-15(20-21-22)17(24)23(18(16)25)13-7-5-12(19)6-8-13/h2-9,15-16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYUSGHAVRJFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process often starts with the preparation of the triazole ring, followed by the introduction of the pyrrolo ring and subsequent functionalization to attach the chlorophenyl and methoxyphenyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate cyclization and substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted triazole-pyrrolo compounds.
Scientific Research Applications
5-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions and cellular pathways.
Industry: The compound could be used in the development of advanced materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Structural Analog 1: 2-(4-Chlorophenyl)-3-[4-(Dimethylamino)Phenyl]-5-Phenyl-Dihydro-Pyrrolo[3,4-d][1,2]Oxazole-4,6-Dione
- Key Features: Substituted with 4-chlorophenyl, dimethylaminophenyl, and phenyl groups. Contains an oxazole ring fused to the pyrrolo-dione core instead of a triazole.
- Synthesis : Prepared via cyclization reactions involving substituted pyridines or pyrimidines under acidic conditions.
- Properties: The dimethylamino group enhances solubility in polar solvents, while the chlorophenyl group increases stability against enzymatic degradation .
Structural Analog 2: 5-(2-Chlorophenyl)-3-[4-(Dimethylamino)Phenyl]-2-(2-Methylphenyl)-Dihydro-Pyrrolo[3,4-d]Isoxazole-4,6-Dione
- Key Features: Substituted with 2-chlorophenyl, 2-methylphenyl, and dimethylaminophenyl groups. Isoxazole ring replaces triazole, altering electronic properties.
- Synthesis : Achieved through condensation of chlorophenyl hydrazines with diketones in DMF.
- Properties : The 2-methylphenyl group introduces steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to the target compound .
Structural Analog 3: 1-{[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-5-(3-Fluoro-4-Methylphenyl)-Pyrrolo-Triazole-Dione
- Key Features :
- Contains a 1,2,4-oxadiazole ring linked to the pyrrolo-triazole core.
- Substituted with 4-chlorophenyl and 3-fluoro-4-methylphenyl groups.
- Synthesis : Custom synthesis involves click chemistry (azide-alkyne cycloaddition) and oxadiazole formation.
Comparative Data Table
Key Research Findings
- Electronic Effects: The 4-chlorophenyl group in the target compound and analogs enhances electrophilicity, critical for interactions with biological targets like cannabinoid receptors .
- Synthetic Challenges: The methoxyphenylmethyl group in the target compound complicates purification due to its sensitivity to strong acids/bases, unlike analogs with dimethylamino groups .
- Biological Potential: While SR 144528 (a CB2 antagonist with a 4-chlorophenyl group) shows subnanomolar affinity, the target compound’s triazole-dione core may offer unique selectivity profiles warranting further study .
Biological Activity
5-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure suggests potential biological activities that merit investigation. This article delves into the compound's biological activity based on existing research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C18H15ClN4O3
- IUPAC Name : 5-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
- SMILES Representation : COc1ccc(CN(C2C(N3c4cccc(Cl)c4)=O)N=NC2C3=O)cc1
Biological Activity Overview
The biological activity of this compound has been explored in various contexts including:
- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrrolo[3,4-d][1,2,3]triazole exhibit significant antimicrobial properties. For instance, similar compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound is investigated for its potential as an acetylcholinesterase inhibitor. In vitro studies indicated promising results in inhibiting this enzyme which is crucial in neurotransmission .
- Anticancer Properties : Research has indicated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways .
The mechanism through which this compound exerts its biological effects primarily involves:
- Target Interaction : The compound may bind to specific enzymes or receptors altering their activity. For example, its interaction with acetylcholinesterase leads to increased acetylcholine levels in synaptic clefts .
- Molecular Docking Studies : Computational studies have provided insights into how the compound interacts at the molecular level with various targets. Docking studies revealed favorable binding affinities with target proteins relevant to its biological activities .
Case Study 1: Antimicrobial Evaluation
A synthesized series of pyrrolo derivatives were tested for antimicrobial efficacy. Notably:
- Compounds exhibited significant inhibitory effects against multiple bacterial strains.
- The most active compounds had IC50 values indicating strong potential for further development as antimicrobial agents .
Case Study 2: Enzyme Inhibition
In a study focusing on enzyme inhibition:
- Several derivatives were evaluated for their ability to inhibit acetylcholinesterase.
- Results showed that specific substitutions on the pyrrolo ring enhanced inhibitory potency .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
